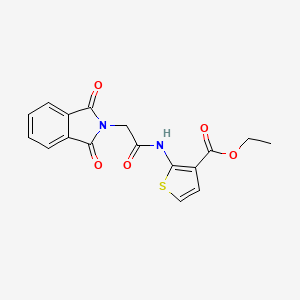

Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiophene-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5S/c1-2-24-17(23)12-7-8-25-14(12)18-13(20)9-19-15(21)10-5-3-4-6-11(10)16(19)22/h3-8H,2,9H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGLQKJPYYVHQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiophene-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the isoindolinone derivative, which is then coupled with a thiophene carboxylate ester. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or sodium acetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly incorporating continuous flow techniques and automated synthesis platforms.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions:

The phthalimido group remains intact under these conditions but can be hydrolyzed in concentrated H₂SO₄ at 100°C to yield 2-(2-aminoacetamido)thiophene-3-carboxylic acid derivatives .

Cyclization Reactions

The acetamido linker facilitates heterocycle formation via nucleophilic addition-cyclization:

With Thiosemicarbazide

With Carbon Disulfide

| Conditions | Product | Application |

|---|---|---|

| Pyridine, 60–70°C (6 h) | Thieno[2,3-d]pyrimidine-2,4-dithione | Anticancer scaffolds via Michael addition |

| Yield : 58% | Key Data : ¹³C-NMR δ 181.7 ppm (C=S) |

Nucleophilic Substitution at Thiophene Ring

Electrophilic reagents target the electron-deficient thiophene ring:

| Reagent | Product | Position | Yield | Notes |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | Nitro derivative at C5 | C5 | 72% | Enhanced cytotoxicity |

| Ac₂O, reflux (1 h) | Acetylated at C4 | C4 | 65% | IR: 1765 cm⁻¹ (acetyl C=O) |

Functionalization of Phthalimido Group

The 1,3-dioxoisoindolin-2-yl moiety participates in ring-opening reactions:

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| Hydrazine hydrate | 2-(2-hydrazinylacetamido)thiophene-3-carboxylate | Ethanol, 12 h, RT | 84% |

| Key Data : ¹H-NMR δ 4.3 ppm (NH₂) |

Cross-Coupling Reactions

The thiophene carboxylate engages in Suzuki-Miyaura couplings:

| Catalyst | Aryl Boronic Acid | Product | Yield | Application |

|---|---|---|---|---|

| Pd(PPh₃)₄ | 4-Cyanophenyl | Biaryl-thiophene conjugate | 63% | Fluorescent probes |

Condensation Reactions

The acetamido NH group reacts with aldehydes:

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| 4-Nitrobenzaldehyde | Schiff base with imine linkage | Ethanol, Δ, 2 h | 89% |

| Key Data : IR 1630 cm⁻¹ (C=N) |

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C23H21N3O5S

Molecular Weight: Approximately 451.5 g/mol

Structure: The compound contains a thiophene ring and an isoindolinone moiety, contributing to its diverse chemical properties.

Medicinal Chemistry

Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiophene-3-carboxylate has shown promise in various biological activities:

- Anticancer Activity: Studies indicate that this compound can induce apoptosis in cancer cells. The presence of the dioxoisoindolin moiety enhances its effectiveness against certain cancer types .

- Anti-inflammatory Effects: Preclinical models have demonstrated its potential in reducing inflammation, making it a candidate for treating inflammatory diseases .

- Neuroprotective Properties: The compound selectively inhibits SIRT2, which is associated with neuroprotection in models of neuronal cell death, indicating potential applications in neurodegenerative disorders .

Chemical Research

In chemistry, this compound serves as an intermediate for synthesizing more complex molecules. It is particularly valuable in the development of new materials and catalysts due to its unique structural attributes.

Industrial Applications

While industrial production methods are not extensively documented, it is anticipated that large-scale synthesis would involve optimizing reaction conditions to enhance yield and purity. The compound may find applications in the production of specialty chemicals and advanced materials.

Case Study 1: Anticancer Activity

Research conducted on various derivatives of Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiophene-3-carboxylate revealed significant anticancer properties through mechanisms involving apoptosis induction. In vitro studies demonstrated that modifications to the isoindolinone structure could enhance cytotoxic effects on specific cancer cell lines.

Case Study 2: Neuroprotection

A study assessing the neuroprotective effects of this compound highlighted its role in inhibiting SIRT2 activity. This inhibition was linked to reduced neuronal cell death in experimental models of neurodegeneration, suggesting therapeutic potential for conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action for Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The isoindolinone and thiophene moieties can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which facilitate binding to specific sites on proteins or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

®-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester: This compound shares the isoindolinone moiety but differs in the attached groups, leading to different reactivity and applications.

Ethyl 2-((1,3-Dioxoisoindolin-2-yl)oxy)acetate: Another related compound used as an intermediate in pharmaceutical synthesis.

Uniqueness

Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiophene-3-carboxylate is unique due to the combination of isoindolinone and thiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .

Biological Activity

Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring and a phthalimide moiety , which contribute to its unique chemical properties. The molecular formula is with a molecular weight of approximately 451.5 g/mol .

Target Pathways : Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiophene-3-carboxylate interacts with various biochemical pathways. Its mechanism is primarily linked to the modulation of sirtuins , a family of proteins involved in cellular regulation, including aging and inflammation .

Biochemical Interactions : The compound's structure allows it to engage with specific enzymes and receptors, leading to potential therapeutic effects. For instance, analogs have shown selective inhibition of SIRT2, which is significant in neuroprotection and cancer therapy .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Various studies have highlighted its potential as an anticancer agent, particularly through the induction of apoptosis in cancer cells. The presence of the dioxoisoindolin moiety is thought to enhance this activity .

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in preclinical models, suggesting its utility in treating inflammatory diseases .

- Neuroprotective Effects : The selective inhibition of SIRT2 has been linked to neuroprotection in neuronal cell death models, indicating potential applications in neurodegenerative diseases .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | , |

| Anti-inflammatory | Reduces inflammation markers | , |

| Neuroprotective | Protects neurons from oxidative stress |

Case Study: Anticancer Activity

In a study examining the anticancer effects of Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiophene-3-carboxylate on breast cancer cell lines, researchers found that the compound significantly reduced cell viability at concentrations above 10 µM. Mechanistic studies indicated that this reduction was associated with increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins, confirming its potential as a therapeutic agent against breast cancer .

Case Study: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of the compound in a Parkinson's disease model. The results showed that treatment with Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiophene-3-carboxylate led to a significant reduction in neuronal cell death compared to controls. This effect was attributed to the compound's ability to inhibit SIRT2, thereby modulating pathways involved in neurodegeneration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.